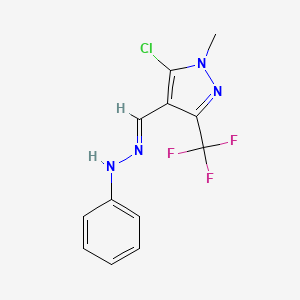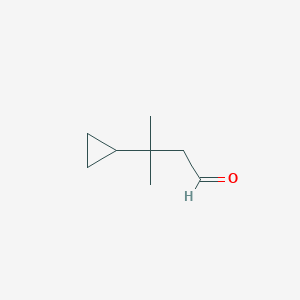
3-Cyclopropyl-3-methylbutanal
説明
3-Cyclopropyl-3-methylbutanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
Overview
The chemical compound 3-Cyclopropyl-3-methylbutanal has been the subject of various scientific studies, focusing on its applications in synthesis, flavor chemistry, and its role in environmental and biological systems. This document provides a summary of the research findings related to this compound, excluding information related to drug use, dosage, and side effects.
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactivity of compounds related to 3-Cyclopropyl-3-methylbutanal. For example, studies have explored the synthesis of 4-oxobutanoates and their derivatives, which are essential for producing various chemical compounds, including those related to 3-Cyclopropyl-3-methylbutanal (Kunz, Janowitz, & Reißig, 1990)[https://consensus.app/papers/eine-4oxobutansäure-deren-derivaten-kunz/f9cdd4745f0d508fb77608e486cabe5a/?utm_source=chatgpt]. Additionally, research has been conducted on the regiospecific formation of cyclopropylcarbinyl compounds, highlighting the unique reactivity of cyclopropyl groups in chemical synthesis (Bury, Johnson, & Stewart, 1980)[https://consensus.app/papers/regiospecific-formation-cyclopropylcarbinyl-compounds-bury/8845c774073454e9bc5160a781b15139/?utm_source=chatgpt].
Flavor Chemistry and Food Science
In the realm of flavor chemistry and food science, 3-methylbutanal, a compound structurally related to 3-Cyclopropyl-3-methylbutanal, is identified as a key flavor compound in cheese and other food products. Research has delved into the biosynthesis pathways and the control of this flavor compound in cheese production (Afzal et al., 2017)[https://consensus.app/papers/biosynthesis-role-3methylbutanal-acid-bacteria-major-afzal/426aa50e66e95ab08b266ed20a6987b1/?utm_source=chatgpt]. Another study focused on the metabolic pathways for the biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis, offering insights into how specific bacterial strains can enhance the flavor profiles of dairy products (Chen et al., 2021)[https://consensus.app/papers/characterization-metabolic-pathways-biosynthesis-chen/61812acef9ad595685f2f704fa93f1dd/?utm_source=chatgpt].
Environmental and Biological Impact
Research has also investigated the environmental and biological impacts of compounds similar to 3-Cyclopropyl-3-methylbutanal. For instance, studies have examined the fate of certain volatile compounds in fermentation processes, which are relevant for understanding the transformations and impacts of similar compounds in various environments (Perpète & Collin, 1999)[https://consensus.app/papers/fate-worty-flavours-contact-fermentation-perpète/e6794293e57c5a2d9048f60935ea4bb4/?utm_source=chatgpt]. Additionally, the role of cyclopropyl-containing compounds in drug molecules has been reviewed, highlighting their versatility and importance in medicinal chemistry (Talele, 2016)[https://consensus.app/papers/cyclopropyl-fragment-versatile-player-frequently-talele/47abb5f8f58a54bc9790487eab06fdcd/?utm_source=chatgpt].
特性
IUPAC Name |
3-cyclopropyl-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZQHRFVCVHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-methylbutanal | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

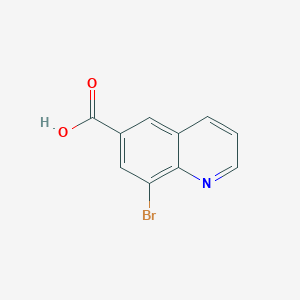
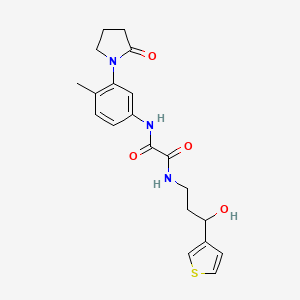
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)
![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)
![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
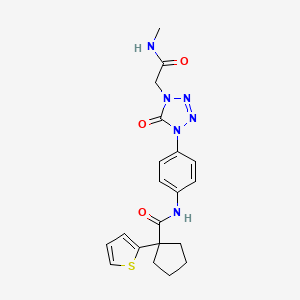
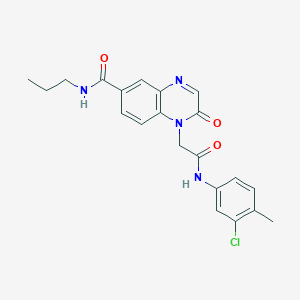
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
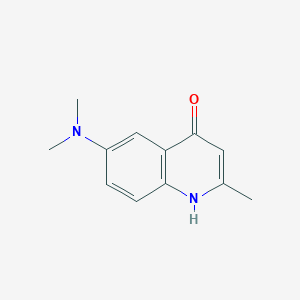
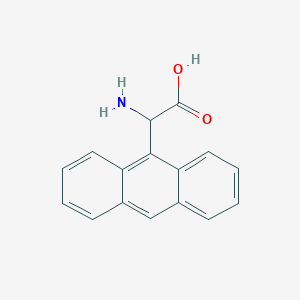
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
